8-(1-Hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(1-Hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a hydroxypropyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with 1-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1-chloropropanol attacks the purine ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
8-(1-Hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 8-(1-oxopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
8-(1-Hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(1-Hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The hydroxypropyl group allows the compound to interact with various enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of the compound.
8-(1-Hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: A similar compound with a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
8-(1-Hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
61639-77-8 |
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Molecular Formula |
C10H14N4O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
8-(1-hydroxypropyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O3/c1-4-5(15)7-11-6-8(12-7)13(2)10(17)14(3)9(6)16/h5,15H,4H2,1-3H3,(H,11,12) |
InChI Key |
VAMMXZUUJDATIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=C(N1)C(=O)N(C(=O)N2C)C)O |
Origin of Product |
United States |
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